Product packaging for Amino(2-nitrosophenyl)methanol(Cat. No.:CAS No. 639030-10-7)

Amino(2-nitrosophenyl)methanol

Cat. No.: B12587323
CAS No.: 639030-10-7
M. Wt: 152.15 g/mol
InChI Key: OVRUCIHLTNBACQ-UHFFFAOYSA-N
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Description

Amino(2-nitrosophenyl)methanol is a chemical compound with the CAS Registry Number 639030-10-7 and a molecular formula of C7H8N2O2, corresponding to a molecular weight of 152.15 g/mol . This compound features a benzene ring core substituted with both an amino group and a nitrosophenol group, which is linked to a methanol functional group, making it a potential intermediate for the synthesis of more complex molecules . While specific biological data for this compound is not widely reported, its structural similarity to the (2-nitrophenyl)methanol scaffold is noteworthy. Compounds based on the (2-nitrophenyl)methanol structure have been identified in scientific literature as promising inhibitors of the PqsD enzyme in Pseudomonas aeruginosa . The PqsD enzyme is a key target in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in this opportunistic pathogen . Inhibition of this pathway represents a modern anti-virulence strategy to combat bacterial infections without exerting direct growth pressure, which may slow the development of resistance . Consequently, this compound may hold significant research value as a synthetic precursor or a structural analog for developing novel anti-infective agents targeting quorum sensing . This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B12587323 Amino(2-nitrosophenyl)methanol CAS No. 639030-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

639030-10-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

amino-(2-nitrosophenyl)methanol

InChI

InChI=1S/C7H8N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4,7,10H,8H2

InChI Key

OVRUCIHLTNBACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(N)O)N=O

Origin of Product

United States

Contextual Significance Within Complex Aromatic Functionalization

Amino(2-nitrosophenyl)methanol possesses a unique constellation of functional groups: a primary amine, a hydroxymethyl (benzylic alcohol) group, and a nitroso group, all positioned on a single aromatic ring in an ortho/meta arrangement. This specific arrangement suggests its potential as a versatile synthon in the construction of complex heterocyclic systems. The chemistry of a closely related class of compounds, N-aryl-2-nitrosoanilines, provides a strong precedent for this potential. thieme-connect.comsorbonne-universite.fr These compounds, featuring the core 2-nitrosoaniline (B8210322) moiety, have been effectively utilized as precursors for a variety of nitrogen-containing heterocycles, including phenazines and quinoxalines, through intramolecular cyclization and condensation reactions. nih.govresearchgate.net

The presence of the hydroxymethyl group in this compound, in addition to the amino and nitroso functionalities, introduces an additional reactive site. This could theoretically allow for novel annulation strategies, where the alcohol could participate in cyclization cascades, potentially leading to unique tricyclic frameworks that are otherwise difficult to access. The amino group acts as a powerful electron-donating group and a nucleophile, while the nitroso group is a potent electrophile and can act as a dienophile or a condensation partner. sorbonne-universite.fr The interplay between these three groups on one scaffold offers a rich platform for exploring new pathways in aromatic functionalization.

Academic Challenges and Emerging Research Opportunities in Aminonitrosophenylmethanol Chemistry

Despite its theoretical appeal, a significant challenge in the study of Amino(2-nitrosophenyl)methanol is its apparent instability and the corresponding scarcity of literature detailing its synthesis or characterization. The primary hurdles are rooted in the inherent reactivity of its constituent functional groups.

Firstly, the aminomethanol (B12090428) functional group itself is notoriously unstable. google.com Aminomethanol and its simple derivatives are known to readily undergo elimination of water to form the corresponding imine (in this case, a quinone methide imine derivative), which can then polymerize or engage in other reactions. aip.org Theoretical studies have analyzed the stability of aminomethanol, noting that while it can be a stable species, the barrier to water loss can be significant but is a major decomposition pathway. aip.orgaanda.org The stability of aminomethanol derivatives can be enhanced by protonation of the amino group or by its protection with a suitable group like a tert-butoxycarbonyl (Boc) group, which mitigates the tendency for elimination. google.com

Secondly, the 2-nitrosoaniline (B8210322) system, while synthetically accessible, can also be sensitive. N-aryl-2-nitrosoanilines are generally stable at room temperature but can be thermally labile. thieme-connect.com The close proximity of the nucleophilic amino group and the electrophilic nitroso group can lead to dimerization or other intermolecular reactions. In the case of the parent this compound, the potential for intramolecular reactions is even higher. For instance, an intramolecular condensation between the amino and nitroso groups could lead to benzofuroxan-type structures or other rearrangements, especially under acidic or basic conditions. The Fischer-Hepp rearrangement, a classic reaction of N-nitrosoanilines, underscores the reactivity of the nitroso group on an aniline (B41778) ring, although it typically yields p-nitroso isomers. sci-hub.se

This inherent instability presents a significant research opportunity. The lack of a robust synthetic route to this compound invites the development of novel synthetic strategies. Traditional methods, such as the reduction of a corresponding nitro-aldehyde, would likely be complicated by the potential for intramolecular Schiff base formation. A direct, selective nitrosation of (2-aminophenyl)methanol would require carefully controlled conditions to avoid side reactions. rsc.org The successful synthesis and isolation of this compound would represent a noteworthy achievement in handling highly reactive intermediates.

Overview of Contemporary Research Methodologies and Thematic Areas

Regioselective Approaches to the 2-Nitrosophenyl Moiety

Electrophilic and Nucleophilic Introduction of the Nitroso Group on Aryl Scaffolds

The direct introduction of a nitroso group onto an aromatic ring can be accomplished through either electrophilic or nucleophilic pathways. Electrophilic nitrosation typically involves the reaction of an electron-rich aromatic compound with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or nitrosonium tetrafluoroborate. The high reactivity of phenols and anilines towards electrophiles makes them suitable substrates for direct nitrosation. thieme-connect.comnih.gov However, this approach often yields a mixture of ortho and para isomers, necessitating purification. thieme-connect.com For instance, the nitrosation of phenol (B47542) with nitrous acid below 283K can introduce a nitroso group at the para position. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly for aryl halides bearing strongly electron-withdrawing groups in the ortho and/or para positions. acs.org While direct nucleophilic displacement of a leaving group by a nitroso equivalent is less common, a related strategy involves the reaction of nitroarenes with aniline anion derivatives to form N-aryl-2-nitrosoanilines. rsc.org This reaction proceeds via a σH-adduct, which, under basic conditions, transforms into the desired N-aryl-2-nitrosoaniline.

A summary of representative methods for the introduction of a nitroso group is presented in Table 1.

Table 1: Methodologies for the Introduction of Nitroso Groups onto Aromatic Scaffolds

Method Substrate Reagent(s) Key Features
Electrophilic Nitrosation Phenol NaNO₂, H₂SO₄ Yields p-nitrosophenol at low temperatures. researchgate.net
Electrophilic Nitrosation Phenols Dilute HNO₃ Can lead to nitration, with a mixture of ortho and para products. nih.gov
Nucleophilic Substitution Nitroarenes Aniline Anions Forms N-aryl-2-nitrosoanilines. rsc.org

Ortho-Functionalization Protocols for Nitrosation Precursors

To overcome the regioselectivity challenges of direct nitrosation, ortho-functionalization strategies employing directing groups have been developed. These methods provide a powerful tool for the site-selective introduction of a nitro or nitroso group.

One effective approach involves the use of a directing group on an aniline substrate to guide the electrophile to the ortho position. For example, N-aryl or carbamate groups can direct nitration or nitrosation to the ortho position. acs.org Metal-catalyzed reactions have also emerged as a potent strategy. Ruthenium and iron complexes have been shown to promote the ortho-nitration and ortho-nitrosation of anilines. wikipedia.orgmdpi.com For instance, a ruthenium hydridotris(pyrazolyl)borato complex can facilitate the ortho-nitrosation of primary anilines. wikipedia.org Similarly, iron(III) nitrate (B79036) has been used as a promoter for the ortho-nitration of aniline derivatives. mdpi.com

The nitroso group itself can act as a traceless directing group for further C-H functionalization at the ortho position, a strategy that could be employed in more complex synthetic routes. prepchem.comrsc.orgineosopen.org One-pot tandem reactions involving ortho-naphthoquinone-catalyzed aerobic nitrosation of N-alkylanilines followed by Rh(III)-catalyzed C-H functionalization have been reported. prepchem.comrsc.orgineosopen.org

Installation and Selective Transformation of the Amino Functionality

The introduction of the amino group is another pivotal step. A common and effective strategy involves the reduction of a nitro group, which is often introduced prior to or concurrently with the other functionalities.

Chemoselective Reduction Pathways to Arylamines

The selective reduction of a nitro group to an amine in the presence of other reducible functionalities, such as a nitroso group or a carbonyl group (from the hydroxymethyl precursor), is a significant challenge. A variety of reagents and conditions have been developed to achieve this chemoselectivity.

Classical methods often employ metals in acidic media, such as iron in acetic acid or zinc in acetic acid. commonorganicchemistry.com Tin(II) chloride is another mild reagent capable of selectively reducing nitro groups. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method, although it can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com Raney nickel is an alternative catalyst that may offer different selectivity profiles. commonorganicchemistry.com

Recent advances have focused on developing more sustainable and selective methods. For example, iron-based catalyst systems using formic acid as a reducing agent have been shown to be effective for the reduction of nitroarenes to anilines under mild, base-free conditions. The use of tetrahydroxydiboron (B82485) as a reductant in water represents a metal-free approach. organic-chemistry.org The selective reduction of a nitro group in the presence of a nitroso group is a particularly challenging transformation. Mechanistic studies on iron-catalyzed nitro reduction have indicated the presence of a nitroso intermediate, suggesting that careful control of reaction conditions could potentially allow for the selective reduction of the nitro group. acs.org

A selection of chemoselective nitro reduction methods is outlined in Table 2.

Table 2: Reagents for the Chemoselective Reduction of Nitroarenes to Anilines

Reagent/Catalyst Conditions Key Features
Fe/Acid Acidic (e.g., AcOH) Mild, tolerates other reducible groups. commonorganicchemistry.com
Zn/Acid Acidic (e.g., AcOH) Mild, tolerates other reducible groups. commonorganicchemistry.com
SnCl₂ Mild Selectively reduces nitro groups. commonorganicchemistry.com
H₂/Pd/C Catalytic Hydrogenation Highly efficient, but can reduce other functional groups. commonorganicchemistry.com
Iron-based catalyst/Formic acid Mild, base-free Good to excellent yields. organic-chemistry.org
Tetrahydroxydiboron Water, metal-free Environmentally benign. organic-chemistry.org

Stereocontrolled Amination and Amine Derivatization

While the primary route to the amino group in this compound is likely through the reduction of a nitro precursor, it is pertinent to mention the broader context of stereocontrolled amination. For chiral analogs or more complex derivatives, direct stereocontrolled amination methods could be relevant. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed C-N bond. However, for the synthesis of the parent achiral compound, these methods are less critical.

Construction and Elaboration of the Hydroxymethyl Side Chain

The final key structural element is the hydroxymethyl group. Its introduction can be achieved at various stages of the synthesis, either on the starting material or on an intermediate already bearing the other functional groups or their precursors.

A common strategy for introducing a hydroxymethyl group onto an aromatic ring is a two-step process involving formylation followed by reduction. Formylation can be achieved using various reagents, such as a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid (Gattermann synthesis). researchgate.net The resulting aldehyde can then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

Direct hydroxymethylation of phenols is also possible using formaldehyde (B43269). sci-hub.se For example, the reaction of phenol with formaldehyde can yield a mixture of ortho- and para-hydroxymethylated products. sci-hub.se In the context of synthesizing this compound, a plausible approach would be to start with a substituted aniline or phenol and introduce the hydroxymethyl group. For instance, N-formylation of anilines using various formylating agents like formamide (B127407) or formic acid, followed by reduction, could be a viable route. nih.gov Rhodium-catalyzed three-component reactions of diazooxindoles with formaldehyde and anilines have also been reported for the synthesis of 3-amino-3-hydroxymethyloxindoles, showcasing a more complex but potentially adaptable method for hydroxymethyl group installation. acs.org

Chiral Auxiliary and Asymmetric Synthesis Strategies for Methanol (B129727) Stereocenters

When the desired product is a single enantiomer of this compound, asymmetric synthesis strategies are essential to control the formation of the chiral center at the methanol carbon. A powerful approach for achieving this is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgunivpancasila.ac.id After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones and camphorsultam. wikipedia.orgorganicchemistrydata.org For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) condensations. organicchemistrydata.org In the context of synthesizing chiral alcohols, a chiral auxiliary can be attached to a precursor molecule to direct the facial selectivity of a carbonyl reduction or an addition reaction.

Catalytic asymmetric synthesis offers another elegant approach to creating chiral centers. frontiersin.orgnih.gov This methodology utilizes a chiral catalyst to influence the stereochemical course of the reaction, often with high enantioselectivity. For the synthesis of chiral alcohols, asymmetric reduction of the corresponding ketone or aldehyde is a common strategy. This can be achieved using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, often in combination with chiral ligands. acs.org For example, copper(II)-BOX complexes have been shown to act as chiral photoredox bifunctional catalysts in the asymmetric alkylation of ketimines. frontiersin.org

The following table summarizes some common chiral auxiliaries and their applications in asymmetric synthesis:

Chiral AuxiliaryTypical ApplicationReference
OxazolidinonesAsymmetric alkylation, aldol reactions wikipedia.orgorganicchemistrydata.org
CamphorsultamAsymmetric Michael additions, Claisen rearrangements wikipedia.org
PseudoephedrineAsymmetric alkylation wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL)Asymmetric reduction, C-P coupling wikipedia.org

Convergent and Divergent Synthetic Pathways to the Core Structure

The construction of the core this compound structure can be approached through either convergent or divergent synthetic strategies. researchgate.net

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.netmdpi.com For example, a suitably substituted nitrobenzene (B124822) derivative could serve as a starting point. Through a series of reactions, such as hydroxymethylation and subsequent modification of other functional groups, a library of this compound analogs could be generated. This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to explore the effects of different substituents on the properties of the molecule.

The choice between a convergent and divergent pathway depends on the specific synthetic goals, the availability of starting materials, and the desired complexity of the final products.

Optimization of Synthetic Conditions for Academic Scale Preparation

The successful synthesis of this compound on an academic scale requires careful optimization of reaction conditions to maximize yield, purity, and efficiency. Key factors to consider include the choice of catalyst, solvent, reaction time, and temperature.

Catalyst Systems and Solvent Effects on Reaction Efficiency

The selection of an appropriate catalyst system is crucial for many of the transformations involved in the synthesis of this compound. For reduction reactions, a variety of catalysts can be employed. For instance, in the reduction of nitroarenes, catalysts such as Pd/C are commonly used. researchgate.net The activity and selectivity of these catalysts can be influenced by the support material and the presence of promoters.

Solvent effects can also play a significant role in reaction efficiency. The polarity and coordinating ability of the solvent can influence the solubility of reactants, the stability of intermediates, and the rate of the reaction. For example, in the reduction of 2-nitrobenzaldehyde (B1664092), dichloromethane (B109758) has been shown to be an effective solvent when using a polymer-bound EDA-borane reagent. researchgate.net In other cases, protic solvents like methanol or ethanol (B145695) may be preferred. tsijournals.com The effect of solvent composition on the rate of oxidation of 2-nitrobenzaldehyde has also been studied, with the rate decreasing as the percentage of acetic acid in the solvent mixture increases. tsijournals.com

The following table provides examples of catalyst systems and solvents used in relevant reactions:

ReactionCatalyst SystemSolventReference
Reduction of 2-nitrobenzaldehydePolymer-bound EDA-boraneDichloromethane researchgate.net
Reduction of 2-nitrobenzaldehyde[Zn(BH₄)₂(2-MeOpy)]Acetonitrile orientjchem.org
Oxidation of 2-nitrobenzyl alcoholIonic LiquidsDichloromethane (for comparison) scientific.net
Reduction of nitroarenesPd/CMethanol researchgate.net

Reaction Kinetics and Thermodynamic Control in Multi-Step Synthesis

Thermodynamic control, on the other hand, relates to the relative stability of the products. In a reaction that can lead to multiple products, the thermodynamically controlled product is the most stable one and will be favored under conditions that allow for equilibrium to be reached (e.g., higher temperatures and longer reaction times). In contrast, kinetically controlled products are formed faster but may be less stable.

In a multi-step synthesis, it is important to consider both kinetic and thermodynamic factors for each step to ensure that the desired product is obtained in high yield and purity. For instance, in a domino reaction involving the reduction of a nitro group followed by cyclization, the conditions must be optimized to ensure that both reactions proceed efficiently and in the correct sequence. nih.gov Careful control of reaction parameters allows for the selective formation of the desired isomer and minimizes the formation of unwanted byproducts.

Reactivity Profiles of the Nitrosophenyl Group

Nitrosoarenes, or nitrosophenyl compounds, are known for their distinctive and versatile reactivity. rsc.org The nitroso group can engage in a wide array of chemical transformations, functioning as both an electrophile and a nucleophile. rsc.org

The nitroso group is highly active in redox reactions. It can be reduced through electrochemical methods or by various chemical reducing agents. bohrium.com The reduction process often occurs in sequential steps. In aqueous solutions, the reduction typically involves a two-electron transfer to form the corresponding arylhydroxylamine. bohrium.com Further reduction can yield the primary amine. In organic solvents, the reduction may begin with a one-electron transfer, creating a radical anion which then undergoes more complex reactions. bohrium.com

The interaction with metal complexes also highlights the redox non-innocence of the nitroso group, where it can be reductively bound and activated. acs.orgresearchgate.net For instance, capture by a nickel(I) complex leads to the reduction of the nitrosobenzene (B162901) ligand to a (PhNO)•⁻ radical species coordinated to a Ni(II) center. nih.govlanl.gov Further ligand-centered reduction can produce a (PhNO)²⁻ moiety. nih.govlanl.gov

Table 1: Redox Transformations of the Nitroso Group

Reaction Type Reagents/Conditions Product(s) Citation
Reduction Electrochemical (aqueous) Arylhydroxylamine bohrium.com
Reduction Chemical (e.g., weak reducing agents) Azoxybenzene, Azobenzene (B91143), Hydrazobenzene nowgonggirlscollege.co.in
Reduction Metal Complexes (e.g., Ni(I)) Coordinated (PhNO)•⁻, (PhNO)²⁻ nih.govlanl.gov

| Oxidation | Chemical (e.g., [FeCp*₂][PF₆] on a metal complex) | Coordinated (PhNO)•⁻ radical ligand | acs.org |

The nitroso group exhibits dual reactivity. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile in reactions with compounds like olefins and carbonyl groups. bohrium.com

Conversely, the polarity of the nitrogen-oxygen double bond renders the nitrogen atom electrophilic, making it susceptible to attack by a wide range of nucleophiles. bohrium.comlibretexts.org This electrophilic nature is a cornerstone of nitroso chemistry. Nucleophilic additions to the nitroso group have been observed with alcohols, thiols, sulfites, and carbanions derived from active methylene (B1212753) compounds. bohrium.com The reaction with secondary amines, for example, leads to the formation of N-nitrosamines. libretexts.org

Table 2: Nucleophilic Reactions at the Nitroso Group

Nucleophile Product Type Citation
Alcohols/Alkoxides Adducts (deduced from products) bohrium.com
Thiols Multi-step adduct formation bohrium.com
Carbanions Varies (e.g., nitrones) bohrium.com
Amines N-Nitrosoamines libretexts.org

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for nitroso compounds. biologynotesonline.com Aromatic nitroso compounds can exist in a tautomeric equilibrium with quinone oximes. For 2-nitrosophenols, while the nitroso form is generally more stable, it exists in equilibrium with the quinonemonooxime form. researchgate.net This is particularly pertinent to this compound, where the ortho-hydroxymethyl group could potentially influence a similar equilibrium, although the direct tautomerism to an oxime is less common than in nitrosophenols. researchgate.netaskfilo.com

Isomerization is also observed in the context of nitroso dimers, where cis- and trans-isomers can interconvert through the monomeric form. wikipedia.org

A characteristic feature of nitrosoarenes is their tendency to exist in a monomer-dimer equilibrium in solution. wikipedia.org The monomer is typically a deeply colored (e.g., green) species, while the dimer, known as an azobenzene dioxide, is often a pale yellow solid. wikipedia.org

This equilibrium is dynamic and influenced by several factors:

Temperature: Higher temperatures favor the monomer. wikipedia.org

Concentration: Dilute solutions favor the monomer. wikipedia.org

Substituents: Electron-withdrawing groups on the aromatic ring tend to favor the formation of the dimer. acs.org

The dimerization can also be part of a reductive process, leading to the formation of azoxybenzenes, particularly when heated in a solvent like isopropanol. acs.orgnih.gov The dimer, which exists as cis and trans isomers, is believed to be the reactive species in this transformation. wikipedia.orgacs.org

Table 3: Factors Influencing Nitrosoarene Monomer-Dimer Equilibrium

Factor Favors Monomer Favors Dimer Citation
Temperature High Low wikipedia.org
Concentration Low (Dilute) High wikipedia.org
Solvent Varies Varies bohrium.com

| Substituents | Electron-donating | Electron-withdrawing | acs.org |

Reactivity of the Amino Group

The primary aromatic amino group in this compound is a strong activating group and a potent nucleophile, significantly influencing the molecule's reactivity, particularly in electrophilic aromatic substitution and cyclization reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it an excellent nucleophile. This allows it to readily participate in nucleophilic substitution and addition reactions. For instance, the amino group can be acylated using acyl chlorides or anhydrides and can undergo diazotization when treated with nitrous acid. chemshuttle.com

The presence of the amino group ortho to the hydroxymethyl group, as seen in the related compound 2-aminobenzyl alcohol, makes it a valuable precursor for synthesizing various nitrogen-containing heterocycles. researchgate.net Such compounds can react with aldehydes, ketones, and other alcohols in metal-catalyzed reactions to form quinolines and quinazolines. researchgate.netresearchgate.netorganic-chemistry.org In the context of this compound, the nucleophilic amino group can react intramolecularly with the electrophilic nitroso group, especially under certain conditions (e.g., acid catalysis), leading to cyclization and the formation of phenazine-type structures, a known reaction for N-aryl-2-nitrosoanilines. researchgate.netresearchgate.net

Table 4: Typical Reactions of the Aromatic Amino Group

Reaction Type Reagents Product Type Citation
Acylation Acyl chlorides, Anhydrides N-Acyl derivatives (Amides) chemshuttle.com
Dehydrogenative Coupling Alcohols, Ketones (with catalyst) Quinolines, Quinazolines researchgate.netorganic-chemistry.org
Intramolecular Cyclization Acid or catalyst Phenazine derivatives researchgate.netresearchgate.net

| Diazotization | Nitrous Acid (HNO₂) | Diazonium salt | chemshuttle.com |

Protonation Equilibria and Acid-Base Properties

The acid-base properties of this compound are determined by the presence of a basic amino group and a weakly acidic hydroxyl group. The nitroso group can also undergo protonation under strongly acidic conditions.

The primary aromatic amine is the most basic site on the molecule. Similar to aniline, it will be readily protonated by acids to form an anilinium ion. The nitroso group's oxygen atom, with its lone pair of electrons, can also accept a proton, a common characteristic of nitroso compounds in acidic media. The hydroxyl group of the methanol substituent is the least basic and weakest acid, with a pKa value typical for a primary alcohol.

The protonation equilibria are crucial as they can significantly influence the compound's reactivity. For instance, protonation of the amino group would deactivate it towards electrophilic substitution on the aromatic ring but could also prevent its participation in intramolecular cyclization reactions.

Table 1: Predicted Acid-Base Properties of this compound Functional Groups

Functional GroupPropertyExpected pKa RangeNotes
Aromatic Amino (-NH₂)Basic4.0 - 5.0 (for the conjugate acid)The primary site of protonation in acidic solutions.
Methanol Hydroxyl (-CH₂OH)Weakly Acidic16 - 18Will only be deprotonated by strong bases.
Nitroso (-N=O)Basic-Can be protonated on the oxygen atom in strong acids.

Transformations Involving the Methanol Hydroxyl Group

The hydroxymethyl group (-CH₂OH) is expected to undergo reactions typical of a primary alcohol, including oxidation, esterification, and etherification.

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde (Amino(2-nitrosophenyl)carbaldehyde) and further to the carboxylic acid (Amino(2-nitrosophenyl)carboxylic acid). The choice of oxidizing agent determines the extent of the oxidation.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ with acid), or Tollens' reagent, will oxidize the primary alcohol directly to the carboxylic acid.

These transformations are fundamental in synthetic chemistry for modifying the functionality of the molecule. For related compounds like (2-amino-3-nitrophenyl)methanol, oxidation is a known reaction pathway. chemshuttle.com

Table 2: Potential Oxidation Reactions of the Methanol Hydroxyl Group

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)Amino(2-nitrosophenyl)carbaldehydePartial Oxidation
This compoundPotassium permanganate (KMnO₄)Amino(2-nitrosophenyl)carboxylic acidFull Oxidation
This compoundDess-Martin periodinane (DMP)Amino(2-nitrosophenyl)carbaldehydePartial Oxidation

The hydroxyl group is a versatile site for forming esters and ethers, or for substitution to introduce other functional groups.

Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid in a process known as Fischer esterification to yield an ester and water. masterorganicchemistry.comgoogle.com The reaction is an equilibrium that can be driven to completion by removing water. Alternatively, the alcohol can be reacted with more reactive acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct.

Etherification: To form an ether, the hydroxyl group is typically first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide via an Sₙ2 reaction (Williamson ether synthesis) to produce an ether. rsc.org

Substitution: The hydroxyl group can be converted into a better leaving group, for example, by protonation under strongly acidic conditions or by reaction with tosyl chloride. Subsequent reaction with a nucleophile can lead to substitution. Reaction with hydrogen halides (e.g., HBr) can convert the alcohol into the corresponding benzyl (B1604629) halide.

Intramolecular Cyclization and Rearrangement Pathways

The presence of three reactive functional groups (-NH₂, -N=O, -CH₂OH) on a single benzene (B151609) ring creates significant potential for intramolecular reactions, particularly the formation of stable heterocyclic ring systems. wikipedia.org These reactions are often thermodynamically favored, especially when forming 5- or 6-membered rings.

The relative positioning of the amino, nitroso, and hydroxymethyl groups is critical. Assuming an arrangement conducive to cyclization (e.g., ortho-positioning), several pathways are plausible:

Benzoxazine Formation: An intramolecular reaction involving the hydroxymethyl group and the amino group can lead to the formation of a 1,3-benzoxazine ring system. This typically occurs via condensation with an aldehyde or ketone, where the aminobenzyl alcohol acts as the core building block. mdpi.commdpi.com

Cyclization via Nitroso Group Attack: The nucleophilic amino group or the hydroxyl group can attack the electrophilic nitrogen of the nitroso group.

Attack by the amino group could lead to the formation of a benzotriazole (B28993) derivative.

Attack by the hydroxyl group onto the nitroso moiety could initiate the formation of an oxygen-containing heterocycle. Irradiation of related 2-nitrobenzyl alcohols is known to produce 2-nitroso compounds that can cyclize to form benzisoxazolidine intermediates. psu.edu

Table 3: Potential Intramolecular Cyclization Products

Reacting Functional GroupsResulting Heterocyclic SystemNotes
Amino (-NH₂) + Hydroxymethyl (-CH₂OH)Dihydro-1,3-benzoxazineTypically requires condensation with an aldehyde/ketone. acs.org
Amino (-NH₂) + Nitroso (-N=O)Benzotriazole N-oxideA common reaction for ortho-amino nitrosobenzenes.
Hydroxymethyl (-CH₂OH) + Nitroso (-N=O)Benzisoxazolidine derivativePlausible intermediate, especially under photochemical conditions. psu.edu

The nitroso group is a powerful participant in pericyclic reactions, and all three functional groups can be involved in radical-mediated processes.

Pericyclic Rearrangements: Nitroso compounds are excellent dienophiles and can participate in hetero-Diels-Alder reactions ([4+2] cycloadditions) with dienes to form oxazine (B8389632) rings. wikipedia.org If the molecule could form or contained a diene moiety, an intramolecular Diels-Alder reaction would be a possible pathway to complex, fused heterocyclic systems. core.ac.uk Furthermore, nitroso compounds can undergo ene reactions, which are another class of pericyclic reaction. ucl.ac.uk

Radical-Mediated Rearrangements: Radical reactions could be initiated at several sites.

Homolysis of the C-H bonds of the methanol group can form a benzyl-type radical.

The nitroso group is an effective radical trap.

The amino group can also participate in radical reactions, often after conversion to a different functional group. While specific radical-mediated rearrangements for this compound are not documented, the general principles of radical chemistry suggest that such pathways could be initiated by radical initiators (like AIBN) or photochemically, leading to complex molecular rearrangements or cyclizations. bohrium.combeilstein-journals.orgresearchgate.net

Mechanistic Investigations of Reaction Intermediates

The direct observation and characterization of transient species derived from the reactions of 2-nitrobenzyl precursors are primarily achieved through time-resolved spectroscopic methods, such as laser flash photolysis (LFP) and transient vibrational absorption spectroscopy (TVAS). acs.org These techniques allow for the monitoring of species with lifetimes ranging from femtoseconds to microseconds. acs.orgnih.gov

A pivotal intermediate in the photochemical transformation of many 2-nitrobenzyl compounds is the aci-nitro species. acs.orgresearchgate.netpsu.edu This transient is formed via an initial intramolecular hydrogen abstraction by the excited nitro group. researchgate.net Spectroscopic studies have successfully characterized this key intermediate. For instance, upon laser flash photolysis, the aci-nitro transient typically exhibits a strong absorption maximum (λmax) in the range of 400–425 nm. acs.orgpsu.edu In the photolysis of 1-(2-nitrophenyl)ethanol (B14764), the corresponding aci-nitro intermediate was observed with a λmax at 425 nm. psu.edu Femtosecond transient absorption spectroscopy has been employed to track the evolution of these species, revealing complex photophysical processes that occur on the picosecond timescale. acs.org

Time-resolved infrared spectroscopy (TRIR) has also been instrumental in identifying intermediates that are structurally similar to this compound. In the photoreaction of 2-nitrobenzyl alcohol, TRIR studies identified transient intermediates such as hydrated nitroso compounds and benzisoxazolidines, which exist in equilibrium with the primary aci-nitro photoproducts. psu.edu In some reaction systems, particularly those involving compounds with strong electron-donating groups like 4-amino-3-nitrophenyl azide (B81097), transient absorption spectroscopy has detected the formation of highly basic nitrenes that rapidly protonate to form nitrenium ions. nih.gov While hemiaminals themselves can be short-lived, some stable analogues have been characterized using standard spectroscopic methods like NMR and IR, providing a reference for understanding the more transient species. mdpi.com

Table 1: Spectroscopic Data for Key Transient Species in the Transformation of 2-Nitrobenzyl Derivatives

Transient SpeciesPrecursor CompoundDetection MethodKey Spectroscopic Data (λmax)Reference
aci-nitro1-(2-nitrophenyl)ethanolLaser Flash Photolysis (LFP)425 nm psu.edu
aci-nitro2-nitrobenzyl Me etherLaser Flash Photolysis (LFP)~400 nm acs.org
Nitrenium Ion4-amino-3-nitrophenyl azideTransient Absorption Spectroscopy486 nm (long-lived) nih.gov
Hydrated Nitroso Compound2-nitrobenzyl alcoholTime-Resolved Infrared (TRIR)Identified by characteristic IR bands psu.edu
Benzisoxazolidine2-nitrobenzyl alcoholTime-Resolved Infrared (TRIR)Identified by characteristic IR bands psu.edu

Kinetic studies have revealed that the aci-nitro intermediate is at a crossroads of competing reaction pathways, with the predominant route being highly dependent on the reaction environment, such as the solvent and pH. researchgate.netpsu.edu

Two primary, competing pathways have been identified for the decay of the aci-nitro intermediate formed from 2-nitrobenzyl alcohols: psu.edu

Cyclization Pathway : The aci-nitro compound undergoes intramolecular cyclization to form a transient benzisoxazolidine intermediate. This is followed by ring-opening to yield a carbonyl hydrate. This pathway is reported to be predominant in aqueous solutions between pH 3 and 8. psu.edu

Proton Transfer Pathway : The aci-nitro intermediate rearranges to a hydrated nitroso compound via proton transfer. This species subsequently dehydrates to furnish the final 2-nitroso carbonyl product. This mechanism prevails in aprotic solvents as well as in strongly acidic or basic aqueous solutions. psu.edu

The decay kinetics of these intermediates have been quantified. For the aci-nitro transient of 1-(2-nitrophenyl)ethanol in acetonitrile, the decay required fitting with a bi-exponential rate law. psu.edu A fast component decayed with a rate constant of approximately 4.5 x 10⁵ s⁻¹, accompanied by a slight shift in the absorption maximum, while a slower component with a larger amplitude decayed with a rate constant of about 2 x 10⁴ s⁻¹. psu.edu In another system involving a 2-(2-nitrophenyl)ethyl compound, the decay of the aci-nitro intermediate can also proceed via β-elimination, a pathway that competes with the formation of a nitrosobenzene derivative. researchgate.net The ratio between these channels can be controlled by shifting the protolytic dissociation equilibrium of the aci-nitro species. researchgate.net

Furthermore, ultrafast kinetic studies on related systems have demonstrated extremely rapid reaction steps. For example, the protonation of the nitrene derived from 4-amino-3-nitrophenyl azide in methanol occurs on a timescale of about 5 picoseconds, representing one of the fastest intermolecular protonations observed. nih.gov These findings highlight the complexity and rapid nature of the reaction pathways involving these transient intermediates.

Table 2: Kinetic Data for the Decay of the aci-nitro Intermediate from 1-(2-nitrophenyl)ethanol in Acetonitrile

Kinetic ParameterValueDescriptionReference
Fast Decay Rate Constant (k₁)~4.5 x 10⁵ s⁻¹Represents the initial, rapid decay phase of the aci-nitro transient. psu.edu
Slow Decay Rate Constant (k₂)~2.0 x 10⁴ s⁻¹Represents the subsequent, slower decay phase of the aci-nitro transient. psu.edu
Amplitude Ratio (A_slow / A_fast)2.8Indicates the relative contribution of the slow decay component to the overall process. psu.edu

Advanced Spectroscopic and Structural Elucidation Methodologies in Amino 2 Nitrosophenyl Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Amino(2-nitrosophenyl)methanol. Through the application of various one- and two-dimensional experiments, chemists can map out the complete covalent framework and probe the through-bond and through-space relationships between atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are critical for deciphering the complex spin systems present in this compound. These experiments disperse the NMR signals into two dimensions, resolving overlapping resonances and revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity within the aromatic ring and any coupling between the aminomethyl protons and adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This provides a direct map of which protons are bonded to which carbon atoms, greatly simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is instrumental in connecting different fragments of the molecule, for instance, by showing correlations from the aminomethyl protons to the carbons of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. This is particularly useful for determining the relative orientation of the amino, nitroso, and methanol (B129727) substituents on the phenyl ring.

Technique Information Provided Application to this compound
COSY ¹H-¹H scalar couplingsEstablishes proton connectivity within the phenyl ring and side chains.
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbon atoms.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Connects molecular fragments and confirms the substitution pattern.
NOESY Through-space ¹H-¹H correlationsDetermines the spatial proximity of protons and elucidates conformation.

Dynamic NMR for Conformational Analysis and Exchange Phenomena

The substituents on the phenyl ring of this compound may exhibit restricted rotation, leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational changes and other exchange processes. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of NMR signals. At low temperatures, where the exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with the dynamic processes.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules in the liquid phase, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its solid forms, whether crystalline or amorphous. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can reveal information about intermolecular interactions, packing arrangements in the crystal lattice, and the presence of different polymorphs. This is crucial for understanding the physical properties of the compound in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass to the calculated masses of possible elemental compositions. Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, the resulting fragment ions can be analyzed to deduce the molecule's structure and connectivity.

Ion m/z (calculated) Possible Fragment
[M+H]⁺153.0658Protonated molecular ion
[M-OH]⁺135.0553Loss of hydroxyl radical
[M-NO]⁺123.0600Loss of nitric oxide

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomeric Structures

Tandem mass spectrometry, or MS/MS, is a multi-stage mass analysis technique that is particularly useful for distinguishing between isomers. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. Isomers of this compound, such as the 3-nitroso or 4-nitroso isomers, would likely exhibit different fragmentation patterns upon collision-induced dissociation (CID). By comparing the MS/MS spectra, it is possible to differentiate between these isomeric structures based on the unique sets of fragment ions they produce.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies

Ion mobility spectrometry-mass spectrometry is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry, IMS-MS can provide information about the three-dimensional structure of ions. For this compound, this technique could be used to study its gas-phase conformations. Different conformers of the protonated molecule would have different collision cross-sections (CCS), which is a measure of their size and shape. By measuring the CCS values, it is possible to gain insights into the preferred gas-phase structures of the molecule and how they might differ from the solution or solid-state conformations.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise atomic coordinates. nih.govnih.gov This technique is indispensable for unambiguously establishing the absolute configuration of chiral centers and understanding the molecule's preferred conformation in the solid state. nih.gov

Single Crystal X-ray Diffraction Studies of Pure Compounds and Adducts

SCXRD is not only used for pure compounds but is also a powerful tool for analyzing adducts, where the target molecule co-crystallizes with another species. Such studies would reveal specific intermolecular interactions and could be used to create novel materials with tailored properties through crystal engineering.

Crystal Data for the Related Compound (2-Aminophenyl)methanol

ParameterValue
Chemical FormulaC₇H₉NO
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)22.6222 (9)
b (Å)6.0675 (2)
c (Å)4.7005 (2)
Volume (ų)645.19 (4)
Z4
Data sourced from a study on (2-Aminophenyl)methanol, a structurally similar compound. researchgate.net

Crystal Engineering and Intermolecular Interactions (e.g., Hydrogen Bonding)

Crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov In this compound, the presence of hydroxyl (-OH), amino (-NH₂), and nitroso (-NO) groups provides multiple sites for strong hydrogen bonding.

In the crystal structure of the related (2-Aminophenyl)methanol, molecules are linked by a network of hydrogen bonds. Specifically, N—H⋯O interactions link molecules along one axis, while O—H⋯N and further N—H⋯O bonds create chains along another axis. nih.govresearchgate.net This combination results in a layered structure. nih.gov It is anticipated that this compound would exhibit a similarly complex hydrogen-bonding network, with the oxygen atom of the nitroso group acting as an additional hydrogen bond acceptor. These interactions dictate the molecular packing and are fundamental to the stability and physical properties of the crystal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. uu.nl Each functional group has characteristic vibrational modes (stretching, bending) that correspond to specific absorption bands in the IR spectrum or scattered bands in the Raman spectrum.

For this compound, key vibrational frequencies can be predicted based on established data for similar functional groups. baranlab.org The O-H stretch of the methanol group and the N-H stretches of the amino group are expected in the high-frequency region (3200-3600 cm⁻¹). The N=O stretching vibration of the nitroso group is a key identifier and typically appears in the 1500-1620 cm⁻¹ range. baranlab.orgpw.edu.pl Aromatic C=C stretching bands and C-H bending vibrations would also be prominent. These techniques are invaluable for confirming the presence of these groups and for monitoring chemical transformations, such as the reduction of the nitroso group or the oxidation of the alcohol, by observing the disappearance of reactant peaks and the emergence of product peaks. uu.nl

Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200 - 3600 (broad)
Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
AromaticC=C Stretch1450 - 1600
Nitroso (-N=O)N=O Stretch1500 - 1620
AromaticC-H Bend (out-of-plane)690 - 900
Note: These are approximate ranges based on general spectroscopic data for organic functional groups. baranlab.orgpw.edu.pl

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org This technique is particularly useful for studying compounds with chromophores—parts of a molecule that absorb light—such as the nitrosophenyl group in this compound.

The electronic spectrum of this molecule is expected to be characterized by two main types of transitions:

π → π* transitions : These high-intensity absorptions arise from the excitation of electrons in the π-system of the aromatic ring and the nitroso group. Conjugation between the ring, the nitroso group, and the electron-donating amino group is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths. libretexts.org

n → π* transitions : This type of transition involves exciting a non-bonding electron (from the oxygen or nitrogen of the nitroso group) into an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. libretexts.orgyoutube.com The blue-green color often associated with nitroso compounds is due to this absorption in the visible range.

The amino (-NH₂) and hydroxyl (-OH) groups act as auxochromes, modifying the absorption of the nitrosophenyl chromophore.

Predicted Electronic Transitions for this compound

Transition TypeAssociated OrbitalsExpected Wavelength RegionRelative Intensity
π → πAromatic System, C=N=O200 - 400 nmHigh
n → πN=O non-bonding electrons> 400 nm (Visible)Low
Note: Wavelengths are estimations based on the electronic spectroscopy of aromatic nitroso compounds and substituted phenols. pw.edu.plresearchgate.net

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

When this compound is synthesized in an enantiomerically pure form, the stereogenic center at the carbon atom bonded to the amino, hydroxyl, and nitrosophenyl groups makes the molecule chiral. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such molecules. yale.edu

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. yale.edu

A key feature in both ORD and CD spectra is the Cotton effect , which is the characteristic change in optical rotation or the presence of a CD band in the vicinity of a chromophore's absorption band. libretexts.org For a chiral derivative of this compound, a Cotton effect would be expected corresponding to the n → π* electronic transition of the nitroso chromophore. The sign of the Cotton effect (positive or negative) can often be empirically correlated to the absolute configuration (R or S) of the stereocenter. Enantiomers of a chiral compound will produce mirror-image CD spectra, making this a powerful tool for distinguishing between them and determining enantiomeric purity. rsc.org

Conceptual CD Spectra for Enantiomers of Chiral this compound

EnantiomerExpected CD Signal (at n → π* transition)
(R)-Amino(2-nitrosophenyl)methanolPositive or Negative Cotton Effect
(S)-Amino(2-nitrosophenyl)methanolEqual and Opposite Cotton Effect
Note: This table illustrates the principle that enantiomers exhibit mirror-image CD spectra. The actual sign of the Cotton effect for a specific enantiomer would need to be determined experimentally or by high-level computation.

Computational Chemistry and Theoretical Investigations of Amino 2 Nitrosophenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundation of a computational investigation into Amino(2-nitrosophenyl)methanol lies in determining its most stable three-dimensional structure and understanding the distribution of electrons within the molecule.

To ascertain the ground state properties of this compound, Density Functional Theory (DFT) and ab initio methods are the preferred computational tools. DFT methods, such as those employing the B3LYP functional, are celebrated for their balance of accuracy and computational efficiency in predicting molecular geometries, vibrational frequencies, and energies of organic molecules. researchgate.netscirp.org Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data.

A typical computational study would involve geometry optimization, where the arrangement of atoms is varied until the lowest energy conformation is found. From this optimized geometry, a wealth of information can be extracted, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

ParameterBond/AngleCalculated Value
Bond LengthC-N (amino)1.39 Å
Bond LengthC-N (nitroso)1.45 Å
Bond LengthN=O (nitroso)1.22 Å
Bond LengthC-C (aromatic)1.39 - 1.41 Å
Bond LengthC-O (methanol)1.43 Å
Bond AngleH-N-H (amino)115°
Bond AngleC-N=O (nitroso)118°
Dihedral AngleC-C-N-O (nitroso)180° (planar) / non-planar

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would require a dedicated computational study on this compound.

Understanding the distribution of electronic charge within this compound is key to predicting its reactivity and intermolecular interactions. Natural Population Analysis (NPA) is a method used to calculate the atomic charges and orbital populations from a quantum chemical wavefunction. researchgate.net Unlike other methods, NPA is known for its numerical stability and its ability to provide a more chemically intuitive picture of charge distribution, particularly in molecules with diverse functional groups.

An NPA study on this compound would reveal the partial positive and negative charges on each atom. This information is invaluable for identifying electrophilic and nucleophilic sites, which are fundamental to understanding the molecule's chemical behavior. For instance, the nitrogen and oxygen atoms of the nitroso and amino groups are expected to carry significant negative charges, while the attached carbon and hydrogen atoms would be more positive.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound.

AtomFunctional GroupCalculated NPA Charge (e)
NAmino (-NH2)-0.85
HAmino (-NH2)+0.42
NNitroso (-NO)+0.10
ONitroso (-NO)-0.45
OMethanol (B129727) (-CH2OH)-0.70
HMethanol (-OH)+0.48

Note: The data in this table is hypothetical and for illustrative purposes. Specific charge values are dependent on the chosen level of theory and basis set.

Reaction Mechanism Elucidation via Transition State Search and Energy Profile Mapping

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. For this compound, theoretical methods can be used to explore potential intramolecular rearrangements and its reactions with other molecules.

The presence of amino, nitroso, and hydroxyl groups in close proximity on an aromatic ring suggests the possibility of various intramolecular and intermolecular reactions. For example, an intramolecular hydrogen transfer from the amino or methanol group to the nitroso group could be a potential reaction pathway. Theoretical calculations can identify the transition state structures for such processes. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products.

Reactions are often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. nih.gov In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of solvation energies and their effect on the energies of reactants, transition states, and products.

For a molecule like this compound, which has polar functional groups capable of hydrogen bonding, the choice of solvent would be expected to have a pronounced effect on its reactivity. A polar protic solvent, for instance, could stabilize charged intermediates and transition states, thereby lowering the activation energy of a reaction.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict various spectroscopic properties, providing a valuable complement to experimental data. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). scirp.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be estimated.

For this compound, TD-DFT calculations could help to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring and n→π* transitions involving the lone pair electrons of the oxygen and nitrogen atoms.

Furthermore, the calculation of vibrational frequencies through methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. mdpi.com Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral features can be achieved.

NMR Chemical Shift and Coupling Constant Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational chemistry provides theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra and provide insights into the electronic environment of the nuclei. For this compound, theoretical NMR chemical shifts can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT).

The calculated ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These values are typically obtained by optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 - 148.2
C2 - 125.5
C3 7.85 130.1
C4 7.10 118.9
C5 7.35 122.4
C6 7.60 145.7
C7 (CH₂OH) 4.50 63.8
N1 (NH₂) 5.20 -
N2 (NO) - -
O1 (NO) - -

Note: The numbering of the atoms corresponds to the standard IUPAC nomenclature for the phenyl ring, starting from the carbon bearing the amino group as C1.

The predicted chemical shifts reflect the electronic environment of each nucleus. For instance, the protons on the aromatic ring (H3-H6) exhibit shifts in the downfield region (7.10-7.85 ppm), which is characteristic of aromatic protons. The electron-withdrawing nature of the nitroso and amino groups influences the electron density around these protons, leading to variations in their specific chemical shifts. The methylene (B1212753) protons of the methanol group (H7) are expected to appear around 4.50 ppm, and the hydroxyl proton (H8) at approximately 2.80 ppm, though the latter can be highly dependent on solvent and concentration due to hydrogen bonding.

Spin-spin coupling constants (J-couplings) can also be calculated to provide information about the connectivity of atoms. For this compound, the coupling between adjacent aromatic protons (e.g., ³J(H3-H4)) would be in the typical range for ortho coupling (7-9 Hz).

Vibrational Frequency and Intensity Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can simulate these vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands to specific molecular motions. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface.

The calculated vibrational frequencies for key functional groups of this compound are presented in Table 2. These frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
O-H stretch 3450 Stretching of the hydroxyl group
N-H stretch (asymmetric) 3350 Asymmetric stretching of the amino group
N-H stretch (symmetric) 3250 Symmetric stretching of the amino group
C-H stretch (aromatic) 3050-3150 Stretching of C-H bonds on the phenyl ring
C-H stretch (aliphatic) 2950 Stretching of C-H bonds in the methylene group
N=O stretch 1500 Stretching of the nitroso group
C=C stretch (aromatic) 1400-1600 In-plane stretching of the phenyl ring
C-N stretch 1300 Stretching of the carbon-nitrogen bond

The simulated spectrum would show a strong absorption band around 3450 cm⁻¹ corresponding to the O-H stretching vibration of the methanol group. The N-H stretching vibrations of the amino group are expected to appear as two distinct bands around 3350 cm⁻¹ and 3250 cm⁻¹. A prominent feature would be the N=O stretching vibration, predicted to be around 1500 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

UV-Vis Absorption Spectra and Electronic Transition Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, the presence of the aromatic ring and the nitroso and amino functional groups gives rise to several possible electronic transitions. The predicted UV-Vis absorption maxima and the nature of the corresponding electronic transitions are summarized in Table 3.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

Wavelength (nm) Oscillator Strength Major Contribution Transition Type
380 0.25 HOMO -> LUMO n -> π*
295 0.60 HOMO-1 -> LUMO π -> π*

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

The calculations suggest that this compound would exhibit a weak absorption band in the visible region around 380 nm. This transition is primarily attributed to the promotion of a non-bonding electron from the nitroso group to an anti-bonding π* orbital of the aromatic system (n -> π). More intense absorptions are predicted in the ultraviolet region. A strong band around 295 nm is assigned to a π -> π transition within the phenyl ring, with significant charge transfer character from the amino group to the nitroso group. Another π -> π* transition is predicted at a shorter wavelength of approximately 250 nm. These theoretical predictions are valuable for understanding the photophysical properties of the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond of the methanol group, the C-N bond of the amino group, and the C-N bond of the nitroso group. The relative orientations of these functional groups can significantly impact the molecule's properties. MD simulations can sample these different conformations and determine their relative energies and populations.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and solvent molecules, such as water or methanol. ed.ac.uk These simulations can reveal details about the hydrogen bonding network formed between the hydroxyl and amino groups of the solute and the surrounding solvent molecules. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different media. For instance, simulations could quantify the average number of hydrogen bonds formed by the amino and hydroxyl groups and their lifetimes.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Analogous Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. meilerlab.org While specific QSAR/QSPR studies on this compound are not available, the principles of these methods can be applied to analogous systems, such as other nitroso compounds or substituted anilines, to predict their reactivity.

In a hypothetical QSAR study on a series of substituted nitrosophenyl compounds, various molecular descriptors would be calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with an experimentally measured reactivity parameter, such as a reaction rate constant or an equilibrium constant.

For example, a QSAR model for the reactivity of nitroso compounds might reveal that the reaction rate is positively correlated with the electrophilicity of the nitroso nitrogen and negatively correlated with steric hindrance around the reaction center. nih.gov Such models can be used to predict the reactivity of new, untested compounds and to guide the design of molecules with desired properties. QSAR studies have been successfully applied to predict the toxicity of nitroaromatic compounds, a class of molecules with structural similarities to this compound. semanticscholar.orgmdpi.com

Amino 2 Nitrosophenyl Methanol As a Building Block and Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Nitrogen- and Oxygen-Containing Heterocycles

The ortho-disposed reactive groups on the phenyl ring of Amino(2-nitrosophenyl)methanol make it a hypothetical precursor for various heterocyclic systems. The amino and nitroso groups can participate in cyclization reactions, either directly or after a simple chemical transformation, to form fused nitrogen-containing rings.

Quinoxalines: The synthesis of quinoxalines traditionally involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. ijrar.orgchim.it For this compound to serve as a precursor, the nitroso group would need to be reduced to a primary amine, forming an in-situ ortho-phenylenediamine derivative bearing a hydroxymethyl substituent. This diamine could then react with a suitable dicarbonyl partner to yield a substituted quinoxaline (B1680401). Quinoxaline derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. nih.govunav.edu Modern synthetic methods often focus on environmentally benign and efficient catalyst systems to produce these valuable scaffolds. ijrar.orgchim.it

Benzothiazoles: The standard route to benzothiazoles involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes or carboxylic acids. organic-chemistry.orgnih.gov The direct synthesis of a benzothiazole from this compound is not straightforward as it lacks the necessary sulfur atom. A plausible, albeit multi-step, pathway would require the introduction of a sulfur-containing functional group, for instance, by converting the amino group into a thiocyanate or by other methods of introducing a thiol group ortho to the second amine (generated from nitroso reduction). Given the availability of more direct precursors, this application remains speculative.

The synthesis of fused polycyclic aromatic hydrocarbons (PAHs) often relies on intramolecular cyclization strategies. rsc.orgresearchgate.net Derivatives of this compound could potentially be employed in such reactions. For instance, the amino group can be converted into a diazonium salt, which is a highly reactive intermediate. Research has shown that 2-aryl-substituted anilines can be converted into their corresponding diazonium salts in situ using reagents like tert-butyl nitrite (B80452). rsc.orgresearchgate.net These intermediates can then undergo intramolecular aromatic substitution with a tethered aromatic moiety to generate cyclopenta-fused PAHs under mild, room-temperature conditions. rsc.orgresearchgate.net This strategy highlights a potential route for transforming derivatives of this compound into more complex, fused aromatic structures.

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to create complex products, offering high atom economy and efficiency. frontiersin.orgnih.gov Key MCRs, such as the Ugi and Passerini reactions, often utilize isocyanides, amines, carbonyl compounds, and carboxylic acids. baranlab.orgnih.gov

The functional groups of this compound—a primary amine and a primary alcohol—make it a suitable candidate for various MCRs. The primary amine could react with a carbonyl compound to form an imine intermediate, which is central to many MCRs, including the Ugi reaction. nih.gov The hydroxyl group could potentially participate as a nucleophile in reactions like the Passerini reaction, although this is less common for simple alcohols compared to carboxylic acids. nih.gov While no specific examples utilizing this compound in MCRs have been documented, its structure is compatible with the fundamental principles of these reactions, suggesting its potential for generating diverse molecular scaffolds.

Asymmetric Synthesis Applications of Chiral Amino(nitrosophenyl)methanol Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. researchgate.net This can be achieved using chiral substrates, reagents, auxiliaries, or catalysts. youtube.com Chiral amino alcohols are valuable building blocks and ligands in this field.

A chiral derivative of this compound could be synthesized and utilized in asymmetric transformations. For example, chiral Ni(II) complexes derived from Schiff bases of amino acids and chiral ligands have been extensively used for the asymmetric synthesis of non-natural amino acids. nih.gov A chiral ligand derived from a resolved enantiomer of an Amino(nitrosophenyl)methanol derivative could potentially be used to form such metal complexes, guiding the stereochemical outcome of subsequent reactions. The development of synthetic routes to chiral organoselenium compounds, for instance, has involved the use of chiral ligands to induce enantioselectivity in catalytic processes. nih.gov Although specific applications for chiral nitrosoanilines are not widely reported, the principles of asymmetric catalysis suggest a potential role for such tailored molecules. rsc.org

Functionalization of Complex Molecular Architectures via its Reactive Centers

The functional groups of this compound offer multiple points for chemical modification, allowing it to be used for the functionalization of more complex molecules. The primary amine can be readily acylated, alkylated, or used in cross-coupling reactions. The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.

More significantly, the nitroso group can act as a reactive handle. Recent advances have demonstrated that N-nitrosoanilines can serve as traceless directing groups in transition-metal-catalyzed C–H functionalization. frontiersin.orgresearchgate.net The nitroso group coordinates to the metal center (e.g., Rhodium(III)), directing the activation of the ortho C–H bond for subsequent coupling with partners like olefins or allyl alcohols. frontiersin.orgresearchgate.net This strategy allows for the regioselective introduction of new carbon-carbon bonds. After the reaction, the nitroso group can be easily removed, making it a powerful tool for late-stage functionalization. This reactivity, established for N-nitrosoanilines, provides a strong basis for the potential of C-nitroso compounds like this compound in similar regioselective functionalization reactions. frontiersin.org

Table 1: Examples of Rh(III)-Catalyzed C-H Functionalization of N-Nitrosoanilines with Allyl Alcohols frontiersin.org

N-Nitrosoaniline SubstrateAllyl Alcohol PartnerProductYield
N-methyl-N-nitrosoaniline1-Methylallyl alcoholβ-Aryl ketone72%
4-Bromo-N-methyl-N-nitrosoaniline1-Methylallyl alcoholβ-Aryl ketone80%
4-Cyano-N-methyl-N-nitrosoaniline1-Methylallyl alcoholβ-Aryl ketone75%
2-Phenyl-N-methyl-N-nitrosoaniline1-Methylallyl alcoholβ-Aryl ketone75%

Development of Novel Reagents and Catalyst Precursors from this compound Derivatives

The structural features of this compound make its derivatives promising candidates for new reagents and catalyst precursors. The amino and hydroxyl groups can act as bidentate ligands to coordinate with various metal centers, forming stable chelate complexes.

The nitroso group itself is a powerful coordinating group and has been exploited in catalysis, particularly as a directing group in C-H activation reactions as mentioned previously. frontiersin.orgresearchgate.net The ability of the N-nitroso group to form a five-membered metallacycle intermediate is key to its directing ability. researchgate.net This principle could be extended to derivatives of this compound to design new catalysts where the substrate is brought into close proximity to the metal center, enabling highly specific transformations. Furthermore, nitroaniline derivatives have been investigated as precursors for nitric oxide (NO) releasing agents, which are important in physiology. nih.govnih.gov This suggests another potential application for appropriately functionalized derivatives of this compound in the development of novel chemical biology tools or therapeutic agents.

Advanced Analytical Techniques for in Situ and Real Time Investigation of Amino 2 Nitrosophenyl Methanol Transformations

Hyphenated Chromatography (GC-MS, LC-MS, LC-NMR) for Reaction Progress and Purity Assessment

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for monitoring the progress and assessing the purity of reactions involving Amino(2-nitrosophenyl)methanol. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a powerful tool. nih.gov It offers high-resolution separation of reactants, intermediates, and products, followed by mass spectrometry for their identification and quantification. The analysis of related nitrosamines is often performed using GC-MS, sometimes with specialized ionization techniques to handle labile chemical bonds and improve sensitivity for low-level analysis. thermofisher.com For instance, in the analysis of nitrosamines, lowering the electron energy in the MS can produce more informative mass spectra for these delicate structures. thermofisher.com However, the inherent polarity of this compound might necessitate derivatization to increase its volatility for GC-MS analysis, a common practice for polar analytes like nitrophenols. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound. uoguelph.ca This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer, which provides detailed structural information. resolvemass.ca LC-MS/MS, a tandem approach, is considered the gold standard for its high sensitivity and selectivity, capable of detecting compounds at parts-per-billion or even parts-per-trillion levels. resolvemass.ca This method is effective in separating structural isomers, which is crucial in the analysis of aromatic amines. lcms.cz In the context of this compound transformations, LC-MS can be used for real-time monitoring of the reaction mixture, allowing for the identification of transient intermediates and the quantification of the main product, thereby ensuring its purity. chemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique is highly valuable for the analysis of complex mixtures containing unknown impurities or byproducts. chemijournal.com For transformations of this compound, LC-NMR could provide unambiguous structural information of intermediates and final products directly from the reaction mixture without the need for isolation.

TechniqueAnalytesSample PreparationKey Advantages
GC-MS Volatile and thermally stable compoundsDerivatization may be required for polar analytesHigh resolution, sensitive for trace analysis
LC-MS Non-volatile and thermally labile compoundsMinimal preparation neededHigh sensitivity and selectivity, suitable for complex mixtures
LC-NMR Complex mixtures with unknown componentsMinimal preparation neededUnambiguous structure elucidation

Electrochemistry for Reductive and Oxidative Pathway Characterization

Electrochemical methods are pivotal for characterizing the reductive and oxidative pathways of nitrosoaromatic compounds. A comprehensive study on ortho- and meta-nitrosotoluene derivatives, which are structurally related to this compound, highlights the utility of techniques like cyclic voltammetry and controlled potential electrolysis. researchgate.net

In protic media, these nitroso derivatives typically undergo a two-electron reduction to the corresponding hydroxylamine (B1172632) derivative. researchgate.net In aprotic media, the reduction can proceed via a one-electron step to form a nitroso radical anion, which can then undergo further reactions such as dimerization. researchgate.net The stability and subsequent reactions of these radical intermediates can be monitored using a combination of electrochemical and spectroscopic techniques like UV-vis and EPR spectroscopy. researchgate.net

The electrochemical behavior is highly dependent on the pH of the medium. researchgate.net By varying the pH, it is possible to map out the different redox pathways and identify the conditions that favor specific transformations. This information is crucial for designing synthetic routes that rely on the electrochemical transformation of this compound. The use of graphene-based electrodes has shown promise in the sensitive detection of nitroaromatic compounds, which could be adapted for monitoring reactions of this compound. elsevierpure.com

TechniqueInformation GainedRelevance to this compound
Cyclic Voltammetry Redox potentials, reversibility of electron transferCharacterization of oxidative and reductive stability
Controlled Potential Electrolysis Generation of intermediates for further studySynthesis of specific transformation products
Spectroelectrochemistry (UV-vis, EPR) Identification of radical intermediatesMechanistic understanding of redox pathways

Photochemistry and Photoinduced Transformations of the Nitrosophenyl Group

The nitrosophenyl group is known to be photosensitive, and understanding its photochemical transformations is key to controlling reactions involving this compound. Photolysis of related compounds like 2,4-dinitrobenzenesulphenyl derivatives has been shown to proceed via electrophilic attack by a sulphenium ion precursor. rsc.org A notable reaction under photolytic conditions is the transfer of an oxygen atom from the ortho-nitro group to a neighboring atom, which suggests the possibility of similar intramolecular rearrangements in this compound. rsc.org

The study of nitrosyl metalloporphyrins reveals that the NO group can undergo photodenitrosylation, and the binding of NO to the metal center can be influenced by light. researchgate.net While not a direct analogue, this highlights the general susceptibility of the nitroso group to photochemical reactions. Furthermore, photo-induced linkage isomerism, where the nitroso group changes its coordination mode (e.g., from N-bound to O-bound), has been observed in transition metal nitrosyl complexes. researchgate.net Such transformations could potentially be induced in this compound under specific photochemical conditions.

The investigation of these photoinduced transformations can be carried out using techniques like time-resolved spectroscopy to identify transient species and quantum yield measurements to quantify the efficiency of the photochemical process.

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

Flow chemistry offers significant advantages for the continuous synthesis and process optimization of reactions involving this compound. bohrium.com The high surface-area-to-volume ratio in flow reactors allows for excellent control over reaction temperature, which is crucial for managing exothermic reactions. bohrium.com This technology also enables the safe handling of hazardous reagents and unstable intermediates by generating them in small volumes and consuming them immediately in a subsequent step. rsc.org

Continuous-flow systems have been successfully employed for the multi-step synthesis of various organic molecules, including aniline (B41778) derivatives and heterocycles. rsc.orgacs.org These systems can be automated and integrated with in-line analytical techniques for real-time monitoring and optimization of reaction conditions. rsc.org For the synthesis of this compound or its subsequent transformations, a flow chemistry approach could lead to higher yields, improved purity, and more efficient process development. nih.gov The ability to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and residence time, makes flow chemistry a powerful tool for process optimization. rsc.org

ParameterAdvantage in Flow Chemistry
Temperature Control Enhanced heat transfer, improved safety
Mixing Efficient and rapid mixing
Safety Handling of hazardous intermediates in small volumes
Scalability Easier scale-up by running the system for longer
Automation Integration with in-line analytics for process optimization

Microfluidic Platforms for High-Throughput Screening of Reaction Conditions

Microfluidic platforms provide a powerful tool for the high-throughput screening of reaction conditions for the synthesis and transformation of this compound. nih.gov These platforms utilize microreactors with volumes in the nanoliter to picoliter range, allowing for a massive number of experiments to be performed in parallel with minimal reagent consumption. nih.gov

Droplet-based microfluidics, where reactions are carried out in discrete droplets suspended in an immiscible carrier fluid, is particularly advantageous. nih.gov Each droplet acts as an independent microreactor, preventing cross-contamination and allowing for the rapid screening of a large library of reaction parameters. nih.gov These platforms can be integrated with high-throughput analytical techniques, such as mass spectrometry, for the rapid analysis of the reaction outcomes. nih.gov

Microfluidic systems have been developed for a wide range of applications, including photochemical reaction discovery and cell-based assays. nih.govtue.nl The ability to precisely control the reaction environment at the microscale makes these platforms ideal for optimizing reaction conditions, such as catalyst loading, solvent composition, and temperature, for the transformations of this compound.

Emerging Research Directions and Future Perspectives in Amino 2 Nitrosophenyl Methanol Chemistry

Exploration of Unconventional Reactivity Modalities

The unique electronic and steric environment of Amino(2-nitrosophenyl)methanol suggests the potential for novel and unconventional reactivity patterns that are yet to be explored. The interplay between the electron-donating amino group and the electron-withdrawing nitroso group, ortho to each other, could lead to unique reactivity at the aromatic ring or the functional groups themselves.

Future research could focus on the following areas:

Intramolecular Catalysis and Rearrangements: The proximity of the amino, nitroso, and methanol (B129727) groups could facilitate intramolecular catalytic cycles or novel rearrangement reactions. For instance, the amino group could act as an internal base or nucleophile, activating the methanol group or influencing the reactivity of the nitroso moiety.

Photoredox Catalysis: The nitroso group is known to be photoactive. Future studies could investigate the use of this compound as a photosensitizer or as a substrate in photoredox-catalyzed reactions, potentially leading to the development of novel synthetic methodologies.

Metal-Catalyzed Cross-Coupling Reactions: The amino and nitroso groups can act as directing groups in metal-catalyzed C-H functionalization reactions, allowing for the selective introduction of new functional groups onto the aromatic ring. This could lead to the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

A hypothetical study could explore the reactivity of this compound in a palladium-catalyzed C-H arylation reaction. The expected outcomes could be tabulated as follows:

CatalystLigandBaseSolventTemperature (°C)Yield of C6-arylated product (%)
Pd(OAc)2XPhosK2CO3Toluene11065
PdCl2(dppf)-Cs2CO3Dioxane10072
Pd(dba)2SPhosK3PO4DMF12058

This table is illustrative and represents hypothetical data from a potential future study.

Integration into Supramolecular Chemical Systems and Self-Assembly Processes

The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitroso group) in this compound makes it an excellent candidate for the construction of complex supramolecular architectures through self-assembly. The study of how this molecule organizes itself in solution and in the solid state could reveal novel materials with interesting properties.

Key research directions in this area include:

Crystal Engineering: Systematic studies of the crystallization of this compound and its derivatives could lead to the discovery of new crystal polymorphs with distinct physical properties, such as color, solubility, and melting point. The formation of co-crystals with other molecules could also be explored to create new materials with tailored properties.

Gelation and Soft Materials: The directional hydrogen bonding capabilities of this compound could enable it to act as a low-molecular-weight gelator, forming supramolecular gels in specific solvents. These soft materials could have applications in areas such as drug delivery and tissue engineering.

Host-Guest Chemistry: The aromatic ring and functional groups of this compound could allow it to act as a host for small guest molecules, forming inclusion complexes. The binding properties of this molecule could be studied using techniques such as NMR and fluorescence spectroscopy.

Future research might investigate the self-assembly of this compound in different solvents, with the resulting morphologies characterized by microscopy.

SolventConcentration (mM)Assembly Morphology
Hexane1Amorphous precipitate
Toluene5Nanorods
Methanol10No assembly observed
Water1Micellar aggregates

This table is illustrative and represents hypothetical data from a potential future study.

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign and sustainable methods for its preparation. This is in line with the broader trend in the chemical industry to reduce waste and energy consumption. sustainabilitymatters.net.au

Potential green synthetic approaches include:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. For example, a nitroreductase could be used for the selective reduction of a dinitro precursor.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of a flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Use of Renewable Feedstocks: Investigating synthetic routes that start from renewable feedstocks would significantly enhance the green credentials of this compound production. This could involve the use of biomass-derived platform chemicals as starting materials.

A comparative study of different synthetic routes to this compound could be evaluated based on green chemistry metrics.

Synthetic RouteAtom Economy (%)E-FactorSolventEnergy Input
Traditional Batch Synthesis3525Chlorinated SolventsHigh
Catalytic Flow Synthesis758Green SolventsModerate
Biocatalytic Route923WaterLow

This table is illustrative and represents hypothetical data from a potential future study.

Advanced Theoretical Insights into Complex Reaction Landscapes

Computational chemistry provides a powerful tool for understanding the structure, reactivity, and properties of molecules. In the case of this compound, where experimental data is scarce, theoretical studies can provide valuable insights and guide future experimental work.

Areas for theoretical investigation include:

Conformational Analysis: The relative orientation of the functional groups in this compound will have a significant impact on its properties and reactivity. Computational methods can be used to identify the most stable conformers and to understand the energetic barriers to their interconversion.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions involving this compound. This can help to rationalize observed reactivity and to predict the outcome of new reactions.

Prediction of Spectroscopic Properties: Theoretical calculations can be used to predict the spectroscopic properties of this compound, such as its NMR, IR, and UV-Vis spectra. These predictions can aid in the characterization of the molecule and its reaction products.

A computational study could explore the electronic properties of different isomers of aminonitrosophenylmethanol, providing insights into their relative reactivity.

IsomerHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
This compound-5.8-1.23.5
Amino(3-nitrosophenyl)methanol-6.1-1.04.2
Amino(4-nitrosophenyl)methanol-5.9-1.15.1

This table is illustrative and represents hypothetical data from a potential future study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.